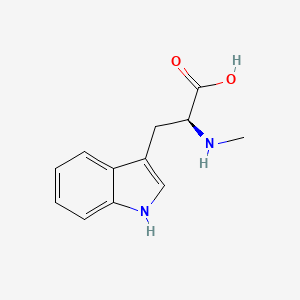
相思豆毒素
描述
N-甲基-L-色氨酸 (L): . 该化合物因其毒性特性及其作为蓖麻毒蛋白中毒生物标志物的用途而备受关注 .
科学研究应用
N-甲基-L-色氨酸 (L) 有多种科学研究应用,包括:
作用机制
N-甲基-L-色氨酸 (L) 主要通过与核糖体的相互作用发挥其作用。 它通过与核糖体 RNA 结合来抑制蛋白质合成,导致核糖体失活并随后导致细胞死亡 . 所涉及的分子靶标包括核糖体 RNA 和相关蛋白质 .
生化分析
Biochemical Properties
Abrine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme responsible for the metabolism of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses and promoting the activation of immunosuppressive cells .
Cellular Effects
Abrine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, leading to cell death . In cancer cells, Abrine can suppress immune escape and enhance the immunotherapy of anti-PD-1 antibody . It also inhibits the expression of PD-L1 in cancer cells or tumor tissue .
Molecular Mechanism
Abrine exerts its effects at the molecular level through several mechanisms. It binds to the ribosomes in the cells, inhibiting protein synthesis and leading to cell death . Additionally, Abrine can inhibit the IDO1-JAK1-STAT1 signaling pathway, which is involved in immune response regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, Abrine shows prolonged retention in non-small cell lung cancers (NSCLCs), suggesting high metabolic rates of tryptophan in these tumors . Its toxic effects are completely abrogated if the toxin is exposed to temperatures of 74 °C or higher .
Metabolic Pathways
Abrine is involved in the tryptophan metabolic pathway. It inhibits the enzyme IDO1, which catalyzes the conversion of tryptophan into kynurenine . This interaction plays a crucial role in modulating immune responses .
Transport and Distribution
Given its ability to bind to ribosomes and inhibit protein synthesis, it is likely that Abrine can be transported into cells and distributed to the sites of protein synthesis .
Subcellular Localization
Given its mechanism of action, it is likely that Abrine localizes to the ribosomes within the cells where it exerts its effects .
准备方法
合成路线和反应条件: : N-甲基-L-色氨酸 (L) 可以通过 L-色氨酸的甲基化合成。 该过程涉及在碱如氢氧化钠存在下使用甲基化试剂,如碘甲烷或硫酸二甲酯 . 反应通常在温和条件下进行,温度保持在约 25-30°C .
工业生产方法: : 由于其毒性,N-甲基-L-色氨酸 (L) 的工业生产并不常见。从相思子种子中提取是一种可行的方法。将种子研磨并使用甲醇或乙醇进行溶剂提取。 然后使用色谱技术纯化提取物以分离 N-甲基-L-色氨酸 (L) .
化学反应分析
反应类型: : N-甲基-L-色氨酸 (L) 经历了几种类型的化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 可以使用硼氢化钠等还原剂.
取代: 在酸性条件下可以使用溴或氯等亲电试剂.
主要产物: : 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化会导致形成 N-甲基-L-色氨酸衍生物,这些衍生物在吲哚环上连接有各种官能团 .
相似化合物的比较
N-甲基-L-色氨酸 (L) 与其他吲哚生物碱相似,例如:
蓖麻碱: 存在于蓖麻属植物蓖麻中.
麦角碱: 由真菌产生,这些化合物对中枢神经系统也有显著影响.
独特性: : N-甲基-L-色氨酸 (L) 由于其在相思子植物中的特异性存在及其作为蓖麻毒蛋白中毒生物标志物的用途而具有独特性 . 它与色氨酸的结构相似也使其成为研究色氨酸代谢的宝贵化合物 .
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIKBSVHDNIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967027 | |
| Record name | N-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-59-2, 526-31-8 | |
| Record name | N-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abrine exert its toxic effects?
A1: Abrine is a ribosome-inactivating protein (RIP) that inhibits protein synthesis. [] It binds irreversibly to the 60S ribosomal subunit, disrupting the translation process essential for cell survival. []
Q2: What are the downstream effects of abrine's action on ribosomes?
A2: By inhibiting protein synthesis, abrine leads to cell death and multi-organ failure, particularly affecting the liver, kidneys, and gastrointestinal tract. []
Q3: What is the molecular formula and weight of abrine?
A3: Abrine has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. []
Q4: What spectroscopic data is available to characterize abrine?
A4: Abrine's structure has been confirmed using techniques like NMR, HRMS, and X-ray crystallography. [, , ] Additionally, HPLC-DAD and LC-MS/MS have been used for its qualitative and quantitative determination. []
Q5: Does abrine possess any catalytic properties?
A6: While abrine itself is not known for catalytic activity, enzymes like N-methyltryptophan oxidase (MTOX) from E. coli are involved in its metabolic breakdown. [, , ]
Q6: Have computational methods been used to study abrine?
A7: Yes, molecular docking simulations have been used to investigate abrine's interactions with proteins like peroxisome proliferator-activated receptor gamma (PPARγ) and isocitrate dehydrogenase 2 (IDH2) mutants, suggesting potential for anti-cancer drug development. [, ]
Q7: What are the safety concerns surrounding abrine?
A10: Abrine is highly toxic, even in small amounts. [] It poses a significant risk through ingestion, inhalation, and injection, requiring strict handling and safety protocols. [, ]
Q8: What are the toxicological effects of abrine poisoning?
A14: Abrine poisoning can lead to severe gastrointestinal symptoms, organ damage (liver, kidney), and death due to multi-organ failure. [, ]
Q9: How is abrine exposure detected and confirmed?
A15: Abrine exposure can be detected by measuring its levels in biological samples like urine and blood using techniques like LC-MS/MS. [, , ]
Q10: What analytical techniques are used to quantify abrine in various matrices?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used to quantify abrine in biological samples and food matrices. [, , , ] Other techniques like HPLC-DAD have also been employed. [, ]
Q11: What is the environmental fate of abrine?
A11: Research on the environmental impact and degradation of abrine is limited and requires further investigation.
Q12: Have analytical methods for abrine detection and quantification been validated?
A18: Yes, analytical methods for abrine, particularly using LC-MS/MS, have been validated for accuracy, precision, and specificity in various matrices, including food and biological samples. [, , ]
Q13: What are the quality control measures for abrine used in research?
A13: Quality control measures include using certified reference materials, rigorous method validation, and regular instrument calibration to ensure accuracy and reliability of analytical data.
Q14: What is the historical context of abrine research?
A20: Abrine has been recognized for its toxicity for centuries. [] Early research focused on characterizing its structure and understanding its toxic mechanisms. [, ] Recent studies explore its potential in cancer research and develop sensitive detection methods for biosecurity purposes. [, , ]
Q15: Are there any cross-disciplinary applications of abrine research?
A21: Abrine research finds applications in various fields, including toxicology, analytical chemistry, biochemistry, and pharmacology. [] Its potential as an anti-cancer agent is being explored through collaborations between chemists, biologists, and clinicians. [, ]
Q16: What research infrastructure and resources are crucial for abrine research?
A22: Advanced analytical tools like LC-MS/MS, NMR, and computational modeling software are essential for studying abrine. Access to biological samples, cell lines, and animal models is crucial for in vitro and in vivo investigations. [, , , , ]
Q17: What are the alternatives and substitutes for abrine in its potential applications?
A23: Due to its toxicity, abrine has limited practical applications. Researchers are exploring alternative compounds with similar mechanisms of action but lower toxicity profiles for potential therapeutic use. [, ]
Q18: What are the challenges and future directions in abrine research?
A24: Key challenges include mitigating abrine's toxicity, understanding its long-term effects, and exploring its potential for therapeutic applications safely and effectively. [, ] Future research should focus on developing less toxic derivatives, investigating drug delivery systems, and identifying specific targets for its anti-cancer activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)

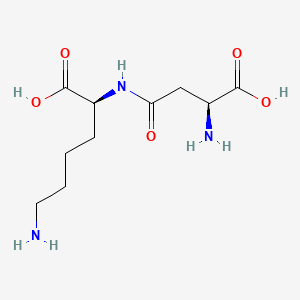
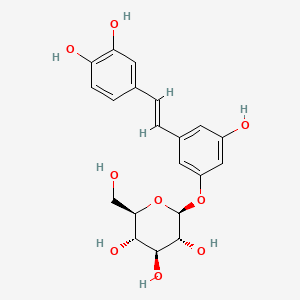



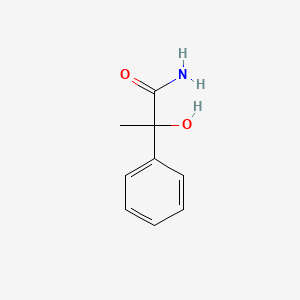
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
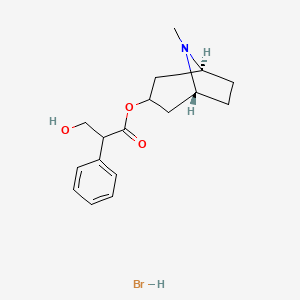
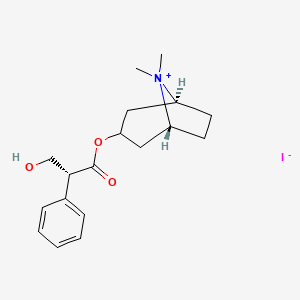

![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
